4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide
Description
4,6-Dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a substituted indole core and a thiazole-containing side chain. The indole ring is functionalized with methoxy groups at positions 4 and 6, a methyl group at position 1, and a carboxamide moiety at position 2. This compound is likely designed for biological applications, given the prevalence of indole-thiazole hybrids in drug discovery .
Properties
Molecular Formula |
C18H20N4O4S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]indole-2-carboxamide |
InChI |
InChI=1S/C18H20N4O4S/c1-22-13-8-11(25-2)9-15(26-3)12(13)10-14(22)17(24)19-5-4-16(23)21-18-20-6-7-27-18/h6-10H,4-5H2,1-3H3,(H,19,24)(H,20,21,23) |
InChI Key |
SODLVEWKMPPYEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound often share the indole-thiazole framework but differ in substituents, functional groups, or side-chain modifications. Below is a detailed comparison based on synthetic routes and structural features derived from evidence:
Table 1: Structural Comparison of Target Compound with Analogous Indole-Thiazole Derivatives
Key Observations:
Indole Core Modifications :
- The target compound uniquely incorporates 4,6-dimethoxy and 1-methyl groups on the indole ring, which are absent in the analogs from and . These substituents likely enhance lipophilicity and metabolic stability compared to unsubstituted indoles .
- Derivatives in feature halogen or methyl groups at variable positions, which may influence electronic properties and binding interactions.
Thiazole/Thiazolidinone Variations: The target compound’s 1,3-thiazol-2-ylamino group differs from the 2-amino-4-oxo-thiazole () and 2-thioxo-4-oxo-thiazolidinone () moieties.
Functional Groups at Position 2 :
- The target compound’s carboxamide group contrasts with the carboxylic acid or ester groups in analogs. This modification improves metabolic resistance and membrane permeability compared to acidic derivatives .
Synthetic Routes :
- Analogous compounds are synthesized via condensation reactions between 3-formyl-indole derivatives and thiazole precursors under reflux with acetic acid (AcOH) . The target compound likely follows a similar pathway, with additional steps to introduce the methoxy and methyl groups.
Implications of Structural Differences
- Bioactivity : Thiazole and indole moieties are associated with antimicrobial, anticancer, and kinase-inhibitory activities. The target compound’s carboxamide and methoxy groups may optimize pharmacokinetic properties (e.g., solubility, half-life) relative to carboxylic acid derivatives .
Biological Activity
The compound 4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide is a complex organic molecule with potential pharmacological activities. Its structure incorporates an indole core, dimethoxy groups, a carboxamide moiety, and a thiazole ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 388.4 g/mol. The structural components include:
- Indole Core : Known for diverse biological activities.
- Dimethoxy Groups : Located at positions 4 and 6, potentially enhancing lipophilicity and receptor binding.
- Thiazole Ring : May influence the compound's interactions with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Indole Core | Central structure with known pharmacological properties |
| Dimethoxy Groups | Enhance solubility and binding affinity |
| Thiazole Ring | Impacts biological interactions |
Pharmacological Properties
Research indicates that indole derivatives exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : The compound may demonstrate antibacterial and antifungal properties due to its structural features.
- Anticancer Potential : Some indole derivatives have shown efficacy against various cancer cell lines.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Interaction with specific enzymes can disrupt metabolic pathways.
- Receptor Modulation : Binding to receptors may alter cellular signaling pathways.
Case Studies
- Antibacterial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound exhibited antifungal effects with MIC values indicating activity against Candida albicans .
Table 2: Biological Activity Summary
| Activity Type | Target Organisms | MIC Values (mg/mL) |
|---|---|---|
| Antibacterial | S. aureus, E. coli | 0.0039 - 0.025 |
| Antifungal | C. albicans | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
